9,9'-(5-(6-([1,1'-biphenyl]-3-yl)-2-phenylpyrimidin-4-yl)-1,3-phenylene)bis(9H-carbazole)
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Overview
Description
The compound 9,9’-(5-(6-([1,1’-biphenyl]-3-yl)-2-phenylpyrimidin-4-yl)-1,3-phenylene)bis(9H-carbazole) is a complex organic molecule that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-(5-(6-([1,1’-biphenyl]-3-yl)-2-phenylpyrimidin-4-yl)-1,3-phenylene)bis(9H-carbazole) typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which is used to form the biphenyl and pyrimidine moieties. This reaction requires palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
9,9’-(5-(6-([1,1’-biphenyl]-3-yl)-2-phenylpyrimidin-4-yl)-1,3-phenylene)bis(9H-carbazole): can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the aromatic rings.
Scientific Research Applications
9,9’-(5-(6-([1,1’-biphenyl]-3-yl)-2-phenylpyrimidin-4-yl)-1,3-phenylene)bis(9H-carbazole): has several scientific research applications:
Mechanism of Action
The mechanism of action of 9,9’-(5-(6-([1,1’-biphenyl]-3-yl)-2-phenylpyrimidin-4-yl)-1,3-phenylene)bis(9H-carbazole) involves its interaction with molecular targets and pathways in various applications. In organic electronics, the compound facilitates charge transport through its conjugated system, enhancing the efficiency of devices like OLEDs . In pharmaceuticals, its mechanism may involve binding to specific receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
9H-Carbazole: A simpler carbazole derivative with applications in pharmaceuticals and organic electronics.
9,9’-Biphenyl-4,4’-diylbis(9H-carbazole): Another carbazole derivative with similar electronic properties.
Uniqueness
9,9’-(5-(6-([1,1’-biphenyl]-3-yl)-2-phenylpyrimidin-4-yl)-1,3-phenylene)bis(9H-carbazole): is unique due to its complex structure, which combines multiple aromatic rings and heterocycles. This complexity enhances its electronic properties, making it particularly suitable for advanced applications in organic electronics and materials science .
Properties
Molecular Formula |
C52H34N4 |
---|---|
Molecular Weight |
714.8 g/mol |
IUPAC Name |
9-[3-carbazol-9-yl-5-[2-phenyl-6-(3-phenylphenyl)pyrimidin-4-yl]phenyl]carbazole |
InChI |
InChI=1S/C52H34N4/c1-3-16-35(17-4-1)37-20-15-21-38(30-37)46-34-47(54-52(53-46)36-18-5-2-6-19-36)39-31-40(55-48-26-11-7-22-42(48)43-23-8-12-27-49(43)55)33-41(32-39)56-50-28-13-9-24-44(50)45-25-10-14-29-51(45)56/h1-34H |
InChI Key |
ONFUVOIWMYYPES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC(=NC(=N3)C4=CC=CC=C4)C5=CC(=CC(=C5)N6C7=CC=CC=C7C8=CC=CC=C86)N9C1=CC=CC=C1C1=CC=CC=C19 |
Origin of Product |
United States |
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